molecular formula C39H72O4 B7820508 Propylene glycol dioleate CAS No. 102783-04-0

Propylene glycol dioleate

Cat. No. B7820508
CAS RN: 102783-04-0
M. Wt: 605.0 g/mol
InChI Key: UMHYVXGZRGOICM-AUYXYSRISA-N
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Description

Propylene glycol dioleate is a useful research compound. Its molecular formula is C39H72O4 and its molecular weight is 605.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propylene glycol dioleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propylene glycol dioleate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Propylene Glycol in Medical Preparations

Propylene glycol is widely utilized as a solvent in medical preparations, both oral and intravenous. Its impact on human proximal tubule cells has been studied, revealing acute toxic effects in specific concentrations. The research indicates that prolonged exposure to propylene glycol can lead to cellular toxicity, including effects on mitochondrial metabolic activity and increases in cellular oxidative stress markers (Morshed, Jain, & McMartin, 1998).

Toxicity and Safety Concerns

Propylene glycol has been associated with various toxic effects in animals and humans, such as seizures, cardiac issues, and renal damage. The severity of these effects often correlates with dosage and duration of exposure. Studies have highlighted the need for careful monitoring and potentially limiting its use in sensitive populations like infants and patients with renal or hepatic insufficiency (Macdonald et al., 1987).

Environmental and Occupational Exposure

Exposure to propylene glycol mist in occupational settings, like aviation emergency training, has been shown to cause acute ocular and respiratory effects. This highlights the importance of understanding and mitigating the risks associated with propylene glycol exposure in various environments (Wieslander, Norbäck, & Lindgren, 2001).

Impact on Natural Killer Cell and Neutrophil Function

Research has shown that propylene glycol can adversely affect human immune function, particularly by inhibiting natural cytotoxicity and neutrophil chemiluminescence. This finding is crucial for evaluating drug formulations containing propylene glycol, especially in high concentrations (Denning & Webster, 1987).

properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHYVXGZRGOICM-AUYXYSRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026721
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Propylene glycol dioleate

CAS RN

105-62-4, 102783-04-0
Record name Propylene glycol dioleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-1,2-ethanediyl 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,2-ethanediyl dioleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYLENE GLYCOL DIOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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